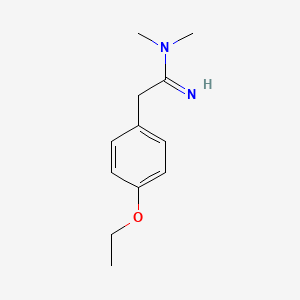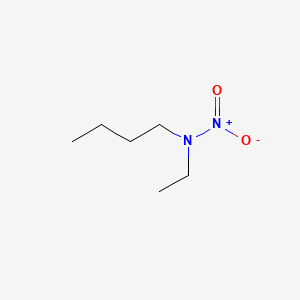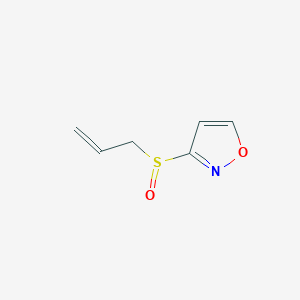
3-(Allylsulfinyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allylsulfinyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with an allylsulfinyl group. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . The presence of the allylsulfinyl group adds unique chemical properties to the compound, making it a subject of interest in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allylsulfinyl)isoxazole typically involves the cycloaddition of nitrile oxides with unsaturated compounds, a common method for constructing isoxazole rings . One approach involves the reaction of an allylsulfinyl-substituted nitrile oxide with an alkyne under mild conditions to form the desired isoxazole .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for the cycloaddition reactions. These methods ensure high yields and purity while maintaining cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(Allylsulfinyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The allylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the isoxazole ring, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under mild acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Functionalized isoxazole derivatives with various substituents.
Scientific Research Applications
3-(Allylsulfinyl)isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Allylsulfinyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a simple isoxazole ring.
3-(Methylsulfinyl)isoxazole: Similar structure with a methylsulfinyl group instead of an allylsulfinyl group.
3-(Phenylsulfinyl)isoxazole: Contains a phenylsulfinyl group, offering different chemical properties.
Uniqueness
3-(Allylsulfinyl)isoxazole is unique due to the presence of the allylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C6H7NO2S |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
3-prop-2-enylsulfinyl-1,2-oxazole |
InChI |
InChI=1S/C6H7NO2S/c1-2-5-10(8)6-3-4-9-7-6/h2-4H,1,5H2 |
InChI Key |
RGJGFFGBVUKSEJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCS(=O)C1=NOC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


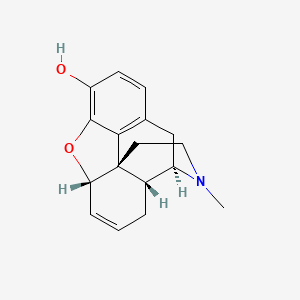
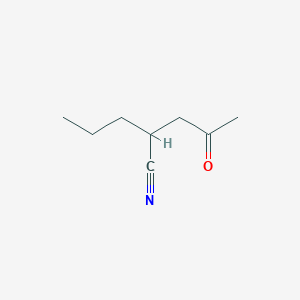

![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
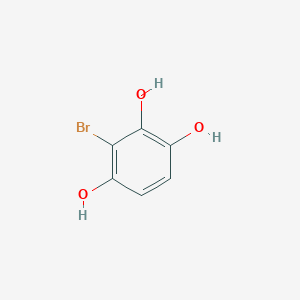

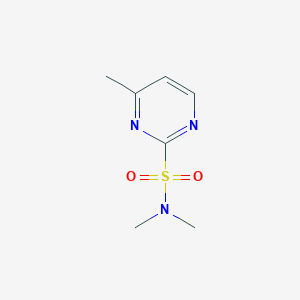
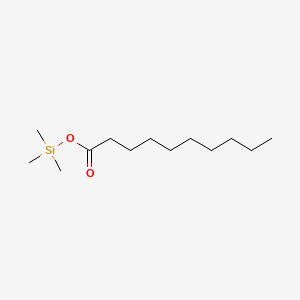


![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
